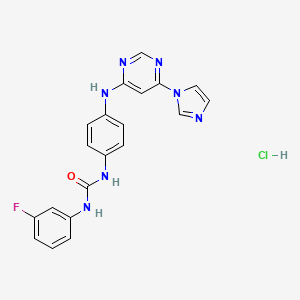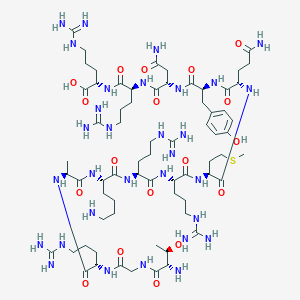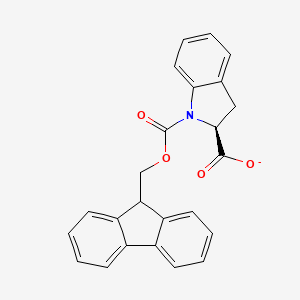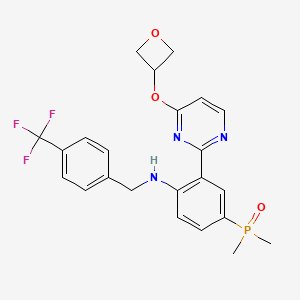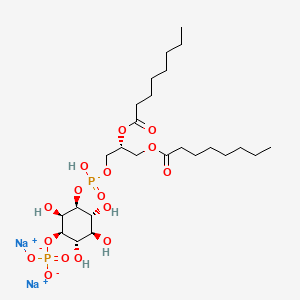![molecular formula C13H8N4O5 B12366966 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JY-3-094 is a small molecule inhibitor designed to disrupt the interaction between the c-Myc and Max proteins. The c-Myc protein is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is associated with various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JY-3-094 involves the modification of the biphenyl moiety of the lead compound 10074-G5. The ortho-biphenyl group in 10074-G5 is replaced with a para-carboxyphenyl group to yield JY-3-094 . The synthetic route typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced at the para position of the phenyl ring through a Friedel-Crafts acylation reaction.
Final modifications: The final compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Industrial production of JY-3-094 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
JY-3-094 undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The nitro group in the biphenyl moiety can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JY-3-094, which can be further studied for their biological activity.
科学的研究の応用
JY-3-094 has several scientific research applications, particularly in the field of cancer research :
Chemistry: Used as a tool compound to study the structure-activity relationship of c-Myc inhibitors.
Biology: Helps in understanding the role of c-Myc in cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers associated with c-Myc dysregulation.
Industry: Can be used in the development of new cancer therapies and diagnostic tools.
作用機序
JY-3-094 exerts its effects by disrupting the interaction between the c-Myc and Max proteins . The c-Myc protein must heterodimerize with Max to become transcriptionally active. JY-3-094 binds to the c-Myc protein, preventing its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc. This leads to the suppression of c-Myc target genes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
10074-G5: The lead compound from which JY-3-094 was derived.
10058-F4: Another c-Myc inhibitor with a different chemical structure but similar biological activity.
JQ-1: A bromodomain inhibitor that indirectly affects c-Myc by inhibiting the BRD4 protein.
Uniqueness of JY-3-094
JY-3-094 is unique due to its improved potency and selectivity over the lead compound 10074-G5.
特性
分子式 |
C13H8N4O5 |
|---|---|
分子量 |
300.23 g/mol |
IUPAC名 |
4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) |
InChIキー |
ZEIZFLAEFWOEKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
溶解性 |
>45 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
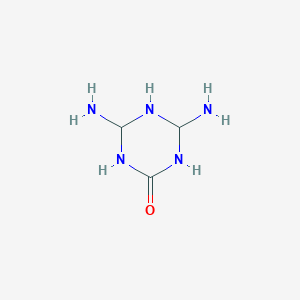
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

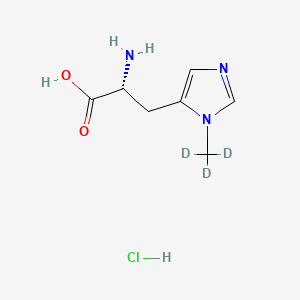
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
